3-Bromopyridine-2-sulfonyl fluoride
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Overview
Description
3-Bromopyridine-2-sulfonyl fluoride is a chemical compound that belongs to the class of sulfonyl fluorides It is characterized by the presence of a bromine atom at the third position and a sulfonyl fluoride group at the second position of the pyridine ring
Mechanism of Action
Target of Action
The primary target of 3-Bromopyridine-2-sulfonyl fluoride is the palladium (Pd) catalyst in the Suzuki–Miyaura (SM) coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
The compound interacts with its target through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This is part of the SM coupling reaction, which conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
Biochemical Pathways
The affected pathway is the Suzuki–Miyaura coupling pathway . The downstream effects of this pathway include the formation of carbon–carbon bonds, which is a crucial step in many organic synthesis reactions .
Result of Action
The molecular effect of the compound’s action is the formation of new carbon–carbon bonds via the SM coupling reaction . On a cellular level, this can lead to the synthesis of complex organic molecules.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the temperature and pH can affect the rate of the SM coupling reaction . Additionally, the presence of other substances in the reaction mixture, such as bases or other reagents, can also impact the reaction .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the reaction of 3-bromo-2-nitropyridine with a fluorinating agent such as Bu4N+F− in DMF at room temperature, which results in the formation of 2-fluoro-3-bromopyridine . This intermediate can then be further reacted with sulfonyl chloride derivatives to introduce the sulfonyl fluoride group.
Industrial Production Methods: Industrial production methods for 3-Bromopyridine-2-sulfonyl fluoride often involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings to ensure the efficient production of high-quality compounds.
Chemical Reactions Analysis
Types of Reactions: 3-Bromopyridine-2-sulfonyl fluoride undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, although these are less common.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed:
Substitution Reactions: Products include various substituted pyridines depending on the nucleophile used.
Coupling Reactions: Products include biaryl compounds formed through the coupling of the pyridine ring with aryl boronic acids.
Scientific Research Applications
3-Bromopyridine-2-sulfonyl fluoride has a wide range of applications in scientific research:
Comparison with Similar Compounds
2-Fluoro-3-bromopyridine: Similar in structure but lacks the sulfonyl fluoride group.
3-Bromo-2-nitropyridine: Precursor in the synthesis of 3-Bromopyridine-2-sulfonyl fluoride.
Sulfonyl Chlorides: Similar reactivity but different functional group (chloride instead of fluoride).
Uniqueness: this compound is unique due to the presence of both a bromine atom and a sulfonyl fluoride group on the pyridine ring. This combination of functional groups provides a unique reactivity profile, making it valuable in various chemical transformations and applications .
Properties
IUPAC Name |
3-bromopyridine-2-sulfonyl fluoride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrFNO2S/c6-4-2-1-3-8-5(4)11(7,9)10/h1-3H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHBNAFLMGUQAHC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)S(=O)(=O)F)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrFNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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